molecular formula C18H23BrN2O3 B421303 ethyl 6-bromo-5-hydroxy-1-methyl-2-(1-piperidinylmethyl)-1H-indole-3-carboxylate CAS No. 296245-63-1

ethyl 6-bromo-5-hydroxy-1-methyl-2-(1-piperidinylmethyl)-1H-indole-3-carboxylate

Cat. No.: B421303
CAS No.: 296245-63-1
M. Wt: 395.3g/mol
InChI Key: FVFVMOHRRPOOMK-UHFFFAOYSA-N
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Description

ethyl 6-bromo-5-hydroxy-1-methyl-2-(1-piperidinylmethyl)-1H-indole-3-carboxylate is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-bromo-5-hydroxy-1-methyl-2-(1-piperidinylmethyl)-1H-indole-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole core . Subsequent bromination, hydroxylation, and esterification steps are carried out to introduce the desired functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. The scalability of the process is also a critical factor in industrial production.

Chemical Reactions Analysis

Types of Reactions

ethyl 6-bromo-5-hydroxy-1-methyl-2-(1-piperidinylmethyl)-1H-indole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the bromine atom can result in various substituted indole derivatives .

Scientific Research Applications

ethyl 6-bromo-5-hydroxy-1-methyl-2-(1-piperidinylmethyl)-1H-indole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 6-bromo-5-hydroxy-1-methyl-2-(1-piperidinylmethyl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ethyl 6-bromo-5-hydroxy-1-methyl-2-(1-piperidinylmethyl)-1H-indole-3-carboxylate is unique due to the presence of the piperidin-1-ylmethyl group, which can enhance its binding affinity and specificity for certain biological targets. This structural feature distinguishes it from other similar indole derivatives and contributes to its diverse biological activities .

Properties

CAS No.

296245-63-1

Molecular Formula

C18H23BrN2O3

Molecular Weight

395.3g/mol

IUPAC Name

ethyl 6-bromo-5-hydroxy-1-methyl-2-(piperidin-1-ylmethyl)indole-3-carboxylate

InChI

InChI=1S/C18H23BrN2O3/c1-3-24-18(23)17-12-9-16(22)13(19)10-14(12)20(2)15(17)11-21-7-5-4-6-8-21/h9-10,22H,3-8,11H2,1-2H3

InChI Key

FVFVMOHRRPOOMK-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)C)CN3CCCCC3

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)C)CN3CCCCC3

Origin of Product

United States

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